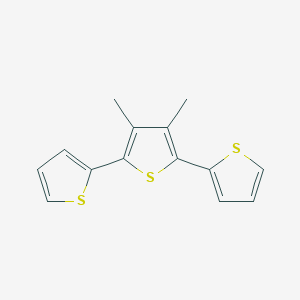
3,4-dimethyl-2,5-dithiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science. The compound’s structure consists of a five-membered ring containing two sulfur atoms and two methyl groups at the 3 and 4 positions, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2,5-dithiophen-2-ylthiophene can be achieved through several methods. One common approach involves the condensation of 3,4-dimethylthiophene-2-thiol with appropriate reagents under controlled conditions. The Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using readily available starting materials. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2,5-dithiophen-2-ylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atoms and aromatic ring structure allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single sulfur atom in the ring.
3,4-Dimethylthiophene: Similar structure but lacks the additional sulfur atoms.
2,5-Dithiophen-2-ylthiophene: Similar structure but without the methyl groups.
Uniqueness
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene is unique due to the presence of both methyl groups and additional sulfur atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific electronic and structural characteristics .
Properties
CAS No. |
70654-36-3 |
|---|---|
Molecular Formula |
C14H12S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H12S3/c1-9-10(2)14(12-6-4-8-16-12)17-13(9)11-5-3-7-15-11/h3-8H,1-2H3 |
InChI Key |
IBLQNAAECWRVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


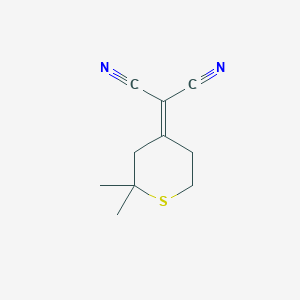
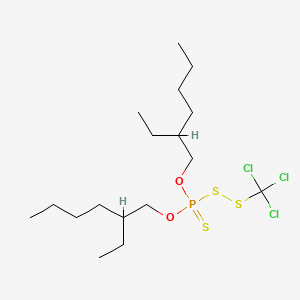
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)

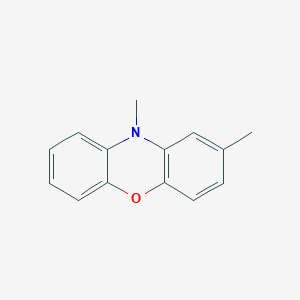
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
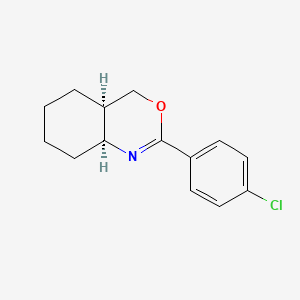
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
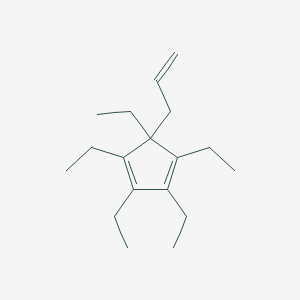


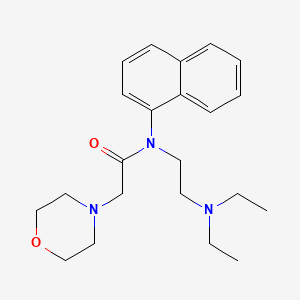
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
